Boiling Point Elevation Relative to Non-Fluorinated N-Allylbenzylamine Indicates Stronger Intermolecular Interactions
Allyl-(2-fluoro-benzyl)-amine exhibits a boiling point of 219.5±20.0 °C at 760 mmHg, which is higher than the boiling point of the non-fluorinated analog N-allylbenzylamine (217.7 °C at 760 mmHg) . This ~1.8 °C elevation, while modest, reflects the increased dipole moment and enhanced intermolecular forces imparted by the ortho-fluorine substituent. For procurement scientists, this difference is practically significant during fractional distillation purification and vapor-phase handling, where small boiling point offsets directly affect cut points, recovery yields, and energy input.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 219.5±20.0 °C at 760 mmHg |
| Comparator Or Baseline | N-allylbenzylamine (CAS 4383-22-6): 217.7 °C at 760 mmHg |
| Quantified Difference | ΔT ≈ +1.8 °C (fluorinated > non-fluorinated) |
| Conditions | Predicted/calculated values at 760 mmHg (ChemSrc/chem960 databases) |
Why This Matters
A reproducible boiling point difference, even of ~1-2 °C, directly influences distillation-based purification protocols and must be accounted for when substituting compounds in existing process chemistry workflows.
